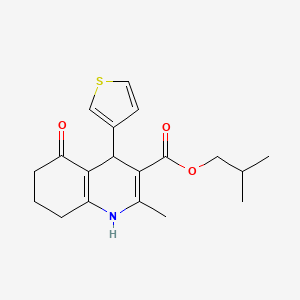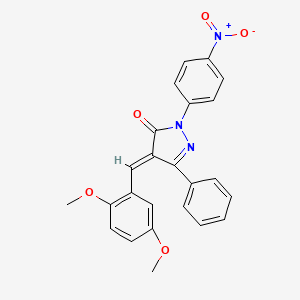![molecular formula C20H22N2O3 B3893812 N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B3893812.png)
N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide
概要
説明
N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide, also known as FVBN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FVBN is a small molecule that belongs to the family of benzamides and is synthesized using a specific method.
作用機序
The mechanism of action of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in regulating gene expression. Additionally, N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been found to have a number of biochemical and physiological effects. In cancer cells, N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide for lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a valuable tool for studying the mechanisms of cancer growth and inflammation. However, one limitation of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide. One area of interest is the development of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide in combination with other anti-cancer and anti-inflammatory agents to determine whether it has synergistic effects. Finally, there is a need for further research on the mechanism of action of N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide to better understand its therapeutic potential.
科学的研究の応用
N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-9-11-22(12-10-15)20(24)18(14-17-8-5-13-25-17)21-19(23)16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3,(H,21,23)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAJFIFRLQKMP-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-Furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3893735.png)
![2-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3893736.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3893744.png)

![N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3893757.png)
![2-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893761.png)
![ethyl {2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B3893774.png)


![N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B3893794.png)
![N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3893799.png)
![ethyl 3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3893805.png)

